1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene
Description
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (bromo), 2 (fluoro), 3 (isopropyloxy), and 5 (chloro). This arrangement combines electron-withdrawing groups (Br, Cl, F) with an electron-donating isopropyloxy (OiPr) group, creating a complex electronic profile. Such compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability.
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(11)3-7(10)9(8)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFHRJWPRKLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the halogen atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources for halogenation.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Reducing Agents: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Coupling Reagents: Palladium catalysts and organoboron compounds for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9BrClFO
- Molar Mass : 267.52 g/mol
- Structural Characteristics : The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms along with a propan-2-yloxy group, which contributes to its unique reactivity and properties.
Organic Synthesis
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene serves as a versatile building block in organic synthesis. Its halogenated nature allows for various substitution reactions, making it useful for creating more complex molecules. The compound can participate in:
- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
| Reaction Type | Example Nucleophiles | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, Alcohols | Basic conditions |
| Electrophilic Aromatic Substitution | Various electrophiles | Acidic conditions |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. The presence of multiple halogens can enhance biological activity and selectivity:
- Antimicrobial Agents : Research indicates that halogenated compounds often exhibit improved antimicrobial properties compared to their non-halogenated counterparts.
- Anti-cancer Compounds : Studies suggest that certain halogenated benzene derivatives can inhibit cancer cell proliferation through various mechanisms.
Material Science
The unique properties of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene make it valuable in the development of specialty chemicals and materials:
- Polymer Chemistry : It can be utilized to synthesize polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings and adhesives that require specific performance characteristics.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents using 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene as a starting material. The researchers explored various substitution reactions to replace the bromine atom with different functional groups, leading to compounds with enhanced activity against bacterial strains.
Case Study 2: Development of Specialty Polymers
In another research project, this compound was used to create specialty polymers that exhibited superior thermal resistance. The study highlighted the importance of the propan-2-yloxy group in enhancing the polymer's mechanical properties while maintaining flexibility.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of multiple halogen atoms and the propan-2-yloxy group can influence its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s unique substituent pattern distinguishes it from related halogenated benzene derivatives. Below is a comparative analysis with structurally similar compounds (Table 1):
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron Effects : The target compound’s combination of three halogens (Br, Cl, F) and OiPr creates a balance between electron withdrawal and donation, influencing resonance stabilization and charge distribution. This contrasts with HR153918, where di-fluoro groups amplify σ-withdrawal but lack chlorine’s polarizability .
- Steric Considerations : The bulky OiPr group at position 3 may hinder adsorption on metal surfaces compared to smaller substituents (e.g., methoxy), as seen in studies of benzene derivatives on Pt substrates .
Reactivity and Electron-Stimulated Desorption (ESD) Behavior
The provided evidence highlights ESD studies of benzene derivatives on platinum surfaces, focusing on mechanisms like dissociative electron attachment (DEA) and dipolar dissociation (DD) . Key findings applicable to halogenated analogs include:

Table 2: ESD Yield and Mechanism Comparison
Mechanistic Insights :
- Halogen Effects : Bromine and chlorine’s high electron affinity may enhance DEA pathways, increasing anion desorption yields. Fluorine’s strong σ-withdrawal could stabilize transient negative ions (TNIs), promoting fragmentation .
- Metal Substrate Interactions : The OiPr group’s steric bulk may reduce adsorption efficiency on Pt surfaces compared to less-substituted analogs, as observed in benzene/Pt studies where substituent geometry affects binding .
Biological Activity
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a propoxy side chain, suggests potential biological activities that warrant detailed investigation.
- IUPAC Name : 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene
- Molecular Formula : C9H9BrClFO
- Molecular Weight : 233.53 g/mol
- CAS Number : 1881332-61-1
The biological activity of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is primarily attributed to its ability to interact with various biological targets. The halogen atoms can participate in electrophilic substitution reactions, while the propoxy group may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar halogenated benzene derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have shown Minimum Inhibitory Concentration (MIC) values as low as 11 nM against Staphylococcus aureus .
| Compound | MIC (nM) | Target Bacteria |
|---|---|---|
| 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene | TBD | TBD |
| Related Halobenzenes | 11 | Staphylococcus aureus |
| Related Halobenzenes | 44 | MRSA |
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary results from studies on structurally related compounds suggest that while some halogenated benzene derivatives exhibit cytotoxic effects at high concentrations, others remain non-cytotoxic at therapeutic doses . Further studies are needed to establish the cytotoxic profile of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene.
Case Study 1: Antibacterial Efficacy
In a comparative study, several halogenated compounds were tested for their antibacterial efficacy against common pathogens. The study found that compounds with similar structures to 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in developing new antibacterial agents .
Case Study 2: Neuroprotective Effects
Another area of research involves the neuroprotective effects of halogenated compounds. Some derivatives have been shown to protect dopaminergic neurons from degeneration, suggesting that similar mechanisms may be applicable to 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene. This could open avenues for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
